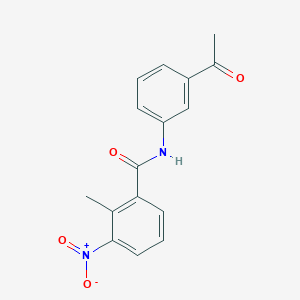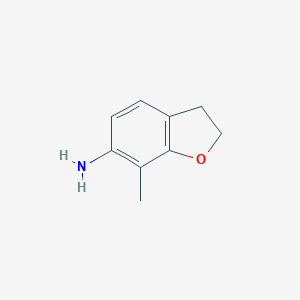
7-Methyl-2,3-dihydro-1-benzofuran-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2,3-dihydro-1-benzofuran-6-amine, also known as 6-APB, is a synthetic compound that belongs to the benzofuran class of drugs. It is a psychoactive substance that is known to produce euphoric and stimulant effects similar to MDMA, a popular recreational drug. However, 6-APB is not approved for medical use and is considered a controlled substance in many countries.
Mécanisme D'action
The exact mechanism of action of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine is not fully understood, but it is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a 5-HT2A receptor agonist. This means that it increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to a feeling of euphoria and increased energy. Additionally, the activation of 5-HT2A receptors is thought to contribute to the hallucinogenic effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine are similar to those of MDMA and other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration, muscle tension, and jaw clenching. Additionally, it can lead to changes in mood, perception, and thought processes, including hallucinations and altered states of consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Methyl-2,3-dihydro-1-benzofuran-6-amine in lab experiments include its ability to produce consistent and predictable effects on behavior and cognition, its relatively long half-life, and its availability as a research chemical. However, there are also limitations to its use, including the potential for abuse and addiction, the lack of clinical data on its safety and efficacy, and the legal and ethical considerations surrounding its use.
Orientations Futures
There are several future directions for research on 7-Methyl-2,3-dihydro-1-benzofuran-6-amine, including its potential therapeutic applications in the treatment of depression, anxiety, and PTSD, the development of safer and more effective analogs, and the exploration of its effects on brain function and behavior. Additionally, further research is needed to understand the long-term effects of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine use and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 7-Methyl-2,3-dihydro-1-benzofuran-6-amine involves a multi-step process that starts with the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium acetate to produce 3,4-methylenedioxyphenyl-2-nitropropene. This compound is then reduced using a reducing agent such as sodium borohydride to yield 3,4-methylenedioxyphenyl-2-propanamine. Finally, the addition of a methyl group to the amine group using a reagent such as methyl iodide produces 7-methyl-2,3-dihydro-1-benzofuran-6-amine.
Applications De Recherche Scientifique
7-Methyl-2,3-dihydro-1-benzofuran-6-amine has been studied extensively in the field of pharmacology and neuroscience due to its psychoactive effects. It has been used in animal models to investigate its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, 7-Methyl-2,3-dihydro-1-benzofuran-6-amine has been used in studies exploring the role of the serotonin system in the brain and its effects on behavior and cognition.
Propriétés
Numéro CAS |
196091-47-1 |
|---|---|
Nom du produit |
7-Methyl-2,3-dihydro-1-benzofuran-6-amine |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
7-methyl-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C9H11NO/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3H,4-5,10H2,1H3 |
Clé InChI |
GLKDIFFQNOVPHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCC2)N |
SMILES canonique |
CC1=C(C=CC2=C1OCC2)N |
Synonymes |
6-Benzofuranamine,2,3-dihydro-7-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



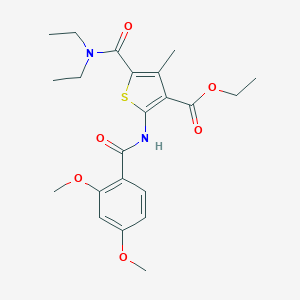
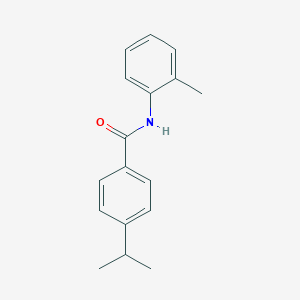
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
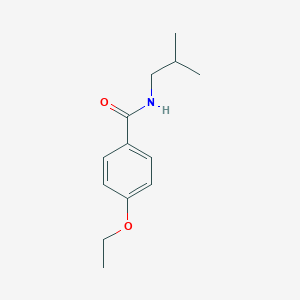
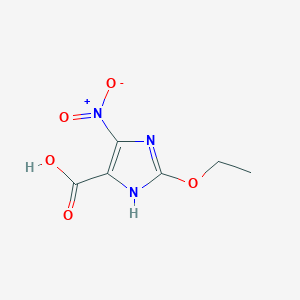

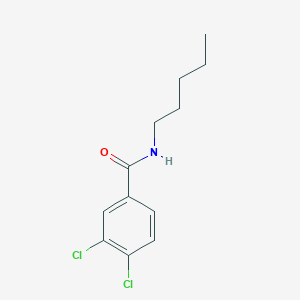
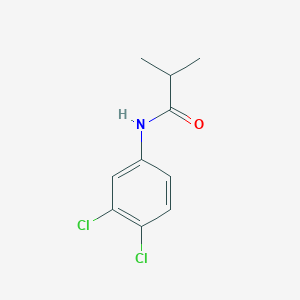
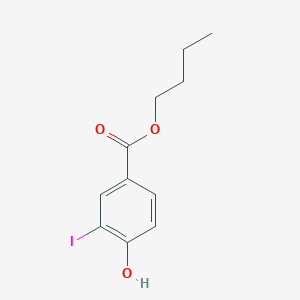
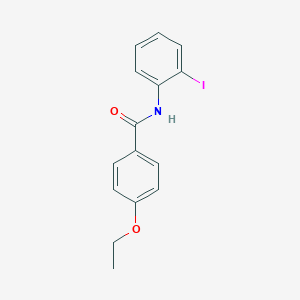

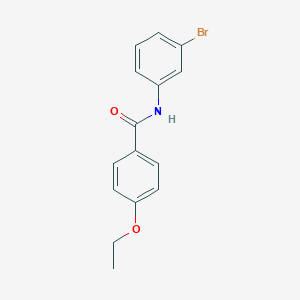
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
